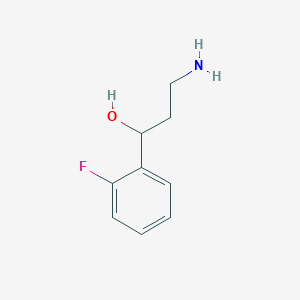

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine

Vue d'ensemble

Description

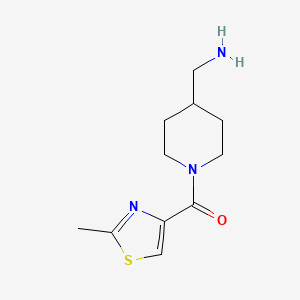

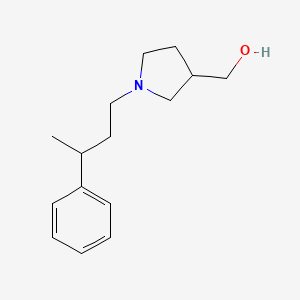

This compound is a derivative of indene and piperidine . It has been studied in the context of Alzheimer’s disease, where it has shown promising results . The compound has been found to inhibit the self-induced aggregation of the amyloid beta peptide (Aβ1-42), a key factor in Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring attached to an indene moiety . The exact 3D structure can be determined using X-ray diffraction . The crystal structure of human butyrylcholinesterase in complex with this compound has been solved, providing insights into its binding mode .Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.35 . Its IUPAC name is N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride . More detailed physical and chemical properties are not available from the search results.Applications De Recherche Scientifique

Modulation of Dopamine D2 Receptors

One significant area of research involves the study of dopamine D2 receptor ligands, which are crucial in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Derivatives similar to "1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine" are explored for their therapeutic potential by affecting the dopaminergic pathway. High affinity to D2 receptors is achieved through specific structural features, including aromatic moieties and cyclic amines, indicating these compounds' significant role in developing treatments for disorders related to the dopaminergic system (Jůza et al., 2022).

Synthesis of Heterocycles

Research on the synthesis of N-heterocycles via sulfinimines highlights the utility of cyclic amines, like "1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine," in creating structurally diverse piperidines, pyrrolidines, and their derivatives. These compounds are pivotal in synthesizing many natural products and therapeutically relevant molecules, underscoring the importance of such structures in medicinal chemistry and drug development (Philip et al., 2020).

Biogenic Amines' Metabolism and Analysis

Amines and amides, including structures akin to "1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine," have been investigated for their roles as precursors of endogenous carcinogens, such as N-nitroso compounds. Understanding the biotransformation and epidemiological significance of these compounds is crucial for assessing their impact on human health and the environment (Lin, 1986). Furthermore, advanced oxidation processes have been studied for their effectiveness in degrading nitrogen-containing compounds, including amines, highlighting the environmental and safety considerations related to these substances (Bhat & Gogate, 2021).

Mécanisme D'action

- The primary target of this compound is serine/threonine-protein kinase B-raf . Kinases like B-raf play crucial roles in cell signaling pathways, including cell growth, proliferation, and differentiation.

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not readily available for this specific compound. The volume of distribution (Vd) remains unknown. Metabolic pathways and enzymes involved are yet to be characterized. Details about excretion are not currently documented. The compound’s ADME properties significantly affect its bioavailability, but specific data are lacking .

Orientations Futures

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-13-6-3-7-16(10-13)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,13-14H,3,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMDHWHJMQDICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)

![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)